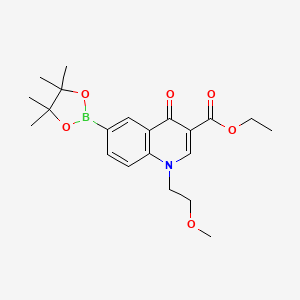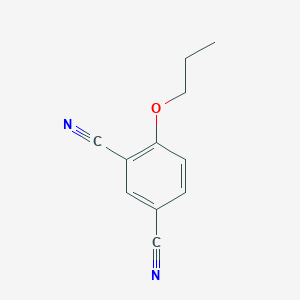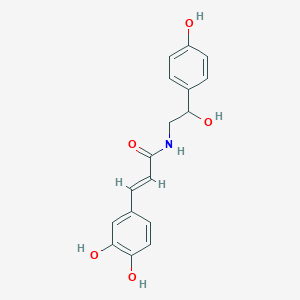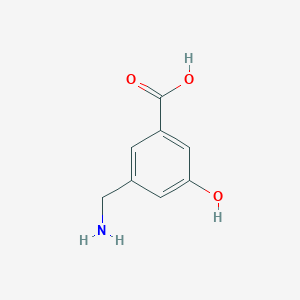
2,5-Dichloro-3,6-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H2Cl2F2O It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-difluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the following steps:
Starting Material: Begin with 2,5-dichlorobenzaldehyde.
Fluorination: React the starting material with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the 3 and 6 positions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohol derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 2,5-Dichloro-3,6-difluorobenzoic acid.
Reduction: 2,5-Dichloro-3,6-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2,5-Dichloro-3,6-difluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,5-Dichloro-3,6-difluorobenzaldehyde depends on its application. In biochemical contexts, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can enhance its reactivity and binding affinity to molecular targets.
相似化合物的比较
2,5-Dichlorobenzaldehyde: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
3,6-Difluorobenzaldehyde: Lacks chlorine atoms, which can affect its chemical properties and reactivity.
2,5-Difluorobenzaldehyde: Lacks chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 2,5-Dichloro-3,6-difluorobenzaldehyde is unique due to the simultaneous presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.
属性
分子式 |
C7H2Cl2F2O |
|---|---|
分子量 |
210.99 g/mol |
IUPAC 名称 |
2,5-dichloro-3,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1-2H |
InChI 键 |
LZDANQRZSCJYMT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)F)C=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)

![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)

![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)



![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)
